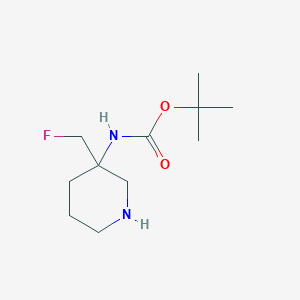

tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate

Description

tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate is a fluorinated piperidine derivative bearing a carbamate protective group. This compound belongs to the broader class of tert-butyl carbamates, which are widely utilized in medicinal chemistry for their stability and role in protecting amine functionalities during synthetic processes.

Properties

Molecular Formula |

C11H21FN2O2 |

|---|---|

Molecular Weight |

232.29 g/mol |

IUPAC Name |

tert-butyl N-[3-(fluoromethyl)piperidin-3-yl]carbamate |

InChI |

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-11(7-12)5-4-6-13-8-11/h13H,4-8H2,1-3H3,(H,14,15) |

InChI Key |

WTXKTLDAKLBULY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCNC1)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluoromethylating agents. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to convert specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. The presence of the fluoromethyl group can influence the compound’s interaction with biological targets, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate with structurally related piperidinyl carbamates, focusing on substituents, synthetic routes, and physicochemical properties.

Structural and Functional Comparisons

- Fluorinated vs. Non-Fluorinated Analogs: The fluoromethyl group in the target compound likely increases lipophilicity compared to non-fluorinated analogs like tert-butyl (piperidin-3-yl)carbamate. This modification may enhance blood-brain barrier penetration, a critical factor in CNS-targeting therapeutics .

- Stereochemical Variations : Enantiomers of tert-butyl carbamates (e.g., (3R,4R)- and (3S,4S)-configurations) exhibit distinct biological activities. For example, separated enantiomers of fluoropiperidinyl carbamates showed differences in receptor affinity in kinase inhibition studies .

- Ring Size and Substituent Effects : Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility than pyrrolidine analogs (5-membered ring), impacting binding kinetics. The trifluoromethyl group in pyridinyl derivatives (e.g., ) introduces strong electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Biological Activity

tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate is a compound of growing interest in medicinal chemistry due to its unique structural features, including a tert-butyl group, a piperidine ring with a fluoromethyl substituent, and a carbamate functional group. This compound is part of the carbamate class, which is characterized by its potential applications in drug development and organic synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C12H18F1N1O2

- Molecular Weight : 268.28 g/mol

- Structural Features : The presence of the fluoromethyl group enhances the compound's lipophilicity, which can influence its interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant biological activity through interactions with various receptors and enzymes. These interactions can influence pharmacodynamics and therapeutic effects.

Interaction Studies

Research indicates that compounds similar to this compound can effectively bind to specific biological targets, potentially modulating their activity. The following table summarizes key findings from interaction studies:

| Biological Target | Type of Interaction | Effect on Activity |

|---|---|---|

| Receptors (e.g., GPCRs) | Competitive binding | Modulation of signaling pathways |

| Enzymes (e.g., proteases) | Inhibition | Reduced enzymatic activity |

| Ion channels | Blockade | Altered ion flow |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity : A study highlighted the antimicrobial properties of related carbamate derivatives, showing selective toxicity against bacterial pathogens while sparing mammalian cells. This selectivity is crucial in developing new antibiotics amidst rising resistance issues .

- Cancer Cell Inhibition : Research on structurally similar compounds indicated significant growth inhibition in cancer cell lines without affecting non-tumorigenic cells at certain concentrations. This suggests a potential application in targeted cancer therapies .

- Inflammatory Response Modulation : Another investigation focused on compounds with similar structures, demonstrating their ability to modulate inflammatory responses in vivo by affecting cytokine levels post-stimulation .

Q & A

Basic Question: What are the common synthetic routes for tert-Butyl (3-(fluoromethyl)piperidin-3-yl)carbamate, and what methodological considerations are critical for reproducibility?

Answer:

The synthesis typically involves:

- Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Fluoromethylation at the 3-position via nucleophilic substitution or radical-mediated methods, using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) .

- Step 3 : Deprotection and purification via column chromatography or recrystallization to achieve >95% purity .

Key Considerations : Strict anhydrous conditions for fluorination, inert atmosphere (N₂/Ar) to prevent side reactions, and real-time monitoring via TLC or HPLC to track intermediates .

Advanced Question: How can reaction conditions be optimized to mitigate stereochemical challenges during fluoromethylation?

Answer:

Stereochemical control at the 3-position piperidine requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance fluorinating agent reactivity while minimizing racemization .

- Temperature Modulation : Lower temperatures (−20°C to 0°C) reduce kinetic byproducts; gradual warming ensures complete conversion .

- Chiral Auxiliaries : Use of enantiopure starting materials or catalysts (e.g., cinchona alkaloids) to direct fluoromethyl group orientation .

Validation : Chiral HPLC or X-ray crystallography confirms stereochemical fidelity .

Basic Question: What analytical techniques are standard for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ ~ −200 ppm for CF₃ groups) and ¹H/¹³C NMR to confirm piperidine ring substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced Question: How can researchers resolve overlapping spectral signals in fluorinated piperidine derivatives?

Answer:

- 2D NMR : COSY and HSQC experiments differentiate proximal protons and assign fluorine-coupled ¹H signals .

- Isotopic Labeling : ¹⁸O or ²H labeling in synthetic precursors simplifies MS/MS interpretation .

- Computational Modeling : DFT-based chemical shift predictions (e.g., Gaussian09) align with experimental data to resolve ambiguities .

Basic Question: What biological targets are associated with this compound in drug discovery?

Answer:

This compound is explored as:

- Protease Inhibitors : Binding to serine hydrolases (e.g., trypsin-like enzymes) via fluoromethyl-piperidine interactions .

- GPCR Modulators : Targeting adrenergic or dopamine receptors due to piperidine’s conformational flexibility .

Methodology : Radioligand displacement assays (IC₅₀ determination) and molecular docking (AutoDock Vina) validate target engagement .

Advanced Question: How does fluoromethyl substitution influence structure-activity relationships (SAR) in piperidine-based scaffolds?

Answer:

- Electron-Withdrawing Effects : Fluoromethyl groups enhance metabolic stability by reducing CYP450-mediated oxidation .

- Steric Effects : Bulkier fluorinated groups (e.g., CF₃ vs. CH₂F) alter binding pocket occupancy, as shown in comparative IC₅₀ studies .

- Hydrogen Bonding : Fluorine’s electronegativity strengthens interactions with backbone amides in target proteins (e.g., kinases) .

Basic Question: How should discrepancies in reported bioactivity data for fluorinated piperidine analogs be addressed?

Answer:

- Source Validation : Cross-check compound purity (HPLC, elemental analysis) and confirm identity via CAS registry .

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across labs .

Example : Discrepancies in IC₅₀ values may arise from solvent (DMSO vs. saline) or cell line variability .

Advanced Question: What mechanistic hypotheses explain contradictory fluoromethyl effects on enzyme inhibition vs. receptor activation?

Answer:

- Enzyme Inhibition : Fluoromethyl groups act as transition-state mimics (e.g., in esterases), enhancing competitive binding .

- Receptor Activation : Conformational strain from fluoromethylation may stabilize inactive receptor states, reducing agonist efficacy .

Validation : Free-energy perturbation (FEP) simulations quantify fluoromethyl contributions to binding thermodynamics .

Basic Question: What are recommended storage conditions to ensure compound stability?

Answer:

- Short-Term : Store at −20°C in amber vials under argon to prevent light/oxygen degradation .

- Long-Term : Lyophilize and store at −80°C with desiccants (silica gel) to avoid hydrolysis .

Advanced Question: How can degradation pathways of this compound be systematically studied?

Answer:

- Forced Degradation : Expose to heat (40–60°C), UV light, and varying pH (2–12), then analyze via LC-MS for degradants .

- Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C based on accelerated stability data (e.g., 40°C/75% RH) .

Basic Question: What safety protocols are essential for handling fluorinated piperidine derivatives?

Answer:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .

- Ventilation : Use fume hoods for fluorination steps to limit HF exposure .

- Spill Management : Neutralize fluorinating agents with calcium carbonate before disposal .

Advanced Question: What in silico tools predict metabolite toxicity for fluorinated carbamates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.